Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate
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Overview
Description
Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate is a chemical compound with a complex structure that combines an ammonium salt with a biphenyl derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate typically involves the reaction of diethyl(2-hydroxyethyl)methylammonium iodide with 4-biphenylylacetate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from 0°C to 100°C .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution reactions may yield various substituted derivatives .
Scientific Research Applications
Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic effects and as a drug delivery agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Diethyl(2-hydroxyethyl)methylammonium iodide 4-biphenylylacetate include other ammonium salts and biphenyl derivatives, such as:
- Diethyl(2-hydroxyethyl)methylammonium chloride
- Diethyl(2-hydroxyethyl)methylammonium bromide
- 4-Biphenylylacetate derivatives
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .
Properties
CAS No. |
64048-45-9 |
---|---|
Molecular Formula |
C21H28INO2 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
diethyl-methyl-[2-[2-(4-phenylphenyl)acetyl]oxyethyl]azanium;iodide |
InChI |
InChI=1S/C21H28NO2.HI/c1-4-22(3,5-2)15-16-24-21(23)17-18-11-13-20(14-12-18)19-9-7-6-8-10-19;/h6-14H,4-5,15-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WWPDLGXXOXAQKK-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
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